Codon readthrough inducer 1 is a compound that facilitates the readthrough of premature termination codons in messenger RNA, allowing for the synthesis of full-length proteins that would otherwise be truncated due to nonsense mutations. This compound is part of a broader category of translational readthrough-inducing drugs, which have gained attention for their potential therapeutic applications, particularly in genetic disorders caused by nonsense mutations.
Codon readthrough inducer 1 has been identified through high-throughput screening of small molecules that can promote readthrough at premature termination codons. Research has shown that various compounds can enhance the efficiency of readthrough, leading to increased production of functional proteins from mRNAs containing nonsense mutations .
Codon readthrough inducer 1 belongs to the class of small-molecule compounds known as translational readthrough-inducing drugs. These compounds can be further classified based on their mechanisms of action, which include modulating the fidelity of tRNA recognition during translation and inhibiting the activity of eukaryotic release factors that normally terminate protein synthesis .
The synthesis of codon readthrough inducer 1 typically involves organic synthesis techniques that allow for the modification of existing chemical scaffolds known to promote readthrough. For example, methods may include:
The synthesis may involve multi-step reactions including:
The molecular structure of codon readthrough inducer 1 typically features a core scaffold that may resemble known antibiotics or other bioactive molecules. The specific arrangement of functional groups is crucial for its biological activity, particularly in terms of its interaction with ribosomal sites.
While specific structural data for codon readthrough inducer 1 may not be extensively documented, insights can be drawn from related compounds. For instance, structural studies on aminoglycosides reveal that their ability to bind to the ribosome is pivotal for inducing readthrough by stabilizing near-cognate tRNA interactions at stop codons .
Codon readthrough inducer 1 participates in several key reactions during its mechanism of action:
The efficacy of codon readthrough inducer 1 can be evaluated through biochemical assays that measure:
The mechanism by which codon readthrough inducer 1 operates involves several steps:
Studies indicate that certain nucleotide contexts surrounding stop codons significantly influence readthrough efficiency. For instance, sequences with UGA stop codons exhibit higher rates of readthrough compared to UAA and UAG under specific conditions .
Relevant data regarding these properties can be assessed through standard analytical techniques such as high-performance liquid chromatography and mass spectrometry.
Codon readthrough inducer 1 has potential applications in several areas:
Premature termination codons (PTCs) arise from nonsense mutations that convert an amino acid-coding triplet into one of three stop codons (UAA, UAG, or UGA) within protein-coding genes. These mutations account for approximately 11% of all documented pathogenic lesions in human inherited disorders and represent a significant cause of monogenic diseases [1] [6]. The generation of PTCs occurs through several molecular mechanisms:
PTCs exert their pathogenicity through dual mechanisms: (1) Production of C-terminally truncated proteins that may lack functional domains or exhibit dominant-negative effects (e.g., toxic insoluble globin chains in β-thalassemia), and (2) Activation of nonsense-mediated mRNA decay (NMD), an evolutionarily conserved RNA surveillance pathway that degrades PTC-containing transcripts [1] [7]. The efficiency of NMD depends on PTC position, with stop codons located >50-55 nucleotides upstream of exon-exon junctions being most susceptible to degradation [6]. Consequently, PTCs substantially reduce functional protein expression, contributing to severe disease phenotypes across diverse genetic disorders.
Table 1: Distribution of Premature Termination Codons in Human Genetic Disorders [1] [6] [7]
Mutation Origin | Representative Codon Change | Frequency Among PTCs (%) | Associated Disease Examples |
---|---|---|---|
C→T transition | CGA (Arg) → UGA (Stop) | ~23% | Colorectal cancer (TP53), Cystic fibrosis |
Splicing errors | Variable | ~33% of mRNA isoforms | Neurodegenerative disorders, Muscular dystrophies |
Frameshift mutations | Variable | Context-dependent | Duchenne muscular dystrophy, Cystinosis |
T→C transition | CAG (Gln) → TAG (Stop) | ~17% | Charcot-Marie-Tooth disease, Hemophilia B |
Translational readthrough represents a promising therapeutic strategy to bypass PTCs by enabling the ribosome to incorporate an amino acid at the stop codon position, thereby producing full-length functional proteins. This process occurs through two primary mechanisms:
Basal readthrough: A low-frequency natural event (0.01–1% at PTCs vs. 0.001–0.1% at natural termination codons) where near-cognate tRNAs (nc-tRNAs) outcompete eukaryotic release factor 1 (eRF1) for binding to the stop codon in the ribosomal A-site [1] [3]. The efficiency varies significantly based on stop codon identity (UGA > UAG > UAA) and flanking nucleotide sequences, particularly a cytosine at the +4 position which substantially enhances miscoding [6] [9].
Pharmacologically-induced readthrough: Small molecules can increase the incorporation of nc-tRNAs at PTCs by reducing translational fidelity or altering release factor kinetics. Successful readthrough produces full-length proteins with a single amino acid substitution at the PTC site, which often retains functionality [3] [9]. Critically, this approach simultaneously stabilizes PTC-containing mRNAs by subverting NMD, creating a dual therapeutic benefit [3] [6].
The amino acid incorporated during readthrough depends on the stop codon identity and the specific nc-tRNA recruited. Mass spectrometry analyses reveal distinct incorporation patterns: UGA predominantly incorporates tryptophan, arginine, or cysteine; UAG incorporates glutamine, tyrosine, or lysine; UAA incorporates lysine, glutamine, or tyrosine [1] [9]. Unlike gene replacement therapies, readthrough strategies preserve endogenous gene regulation, including tissue-specific expression patterns and physiological responsiveness to cellular signals [3] [6].
Table 2: Amino Acid Incorporation Patterns During Stop Codon Readthrough [1] [9]
Stop Codon | Primary Near-Cognate tRNAs | Incorporated Amino Acids | Relative Incorporation Frequency |
---|---|---|---|
UGA | UGGA, UCCA, CCCA | Tryptophan, Cysteine, Arginine | Tryptophan > Arginine > Cysteine |
UAG | CUG, UUG, CUC | Glutamine, Leucine, Tyrosine | Glutamine > Tyrosine > Leucine |
UAA | UUA, CUA, UCA | Tyrosine, Glutamine, Leucine | Tyrosine > Glutamine > Leucine |
The therapeutic induction of translational readthrough has evolved through distinct pharmacological generations:
First-generation: Aminoglycoside antibiotics: Discovered serendipitously in 1985 when Burke and Mogg demonstrated that gentamicin and geneticin (G418) could suppress PTCs in mammalian cells [3] [5]. These compounds bind the ribosomal decoding center, reducing translational fidelity by promoting misincorporation of nc-tRNAs. Their molecular mechanism involves interaction with conserved rRNA nucleotides (e.g., helix 44 in eukaryotes), which stabilizes near-cognate codon-anticodon pairing [7]. While aminoglycosides like G418 exhibit potent readthrough activity across diverse PTC contexts, their clinical utility is limited by poor eukaryotic ribosome selectivity, lack of stop codon specificity, and significant toxicity (e.g., ribosomal stress, inhibition of natural stop codon termination) [3] [5].
Second-generation: Oxadiazole derivatives: Developed to overcome aminoglycoside limitations, these include PTC124 (Ataluren), which exhibits improved safety profiles. However, variable clinical efficacy and uncertain mechanisms of action have restricted their therapeutic adoption [9] [6].
Third-generation: Pyrimidine-targeted synthetics - Codon Readthrough Inducer 1: Representing a structurally novel class, Codon Readthrough Inducer 1 (chemical name: 2-[(5-nitropyrimidin-2-yl)amino]pyridin-4(1H)-one) features a pyrimidine-aminopyridinone core that distinguishes it from prior compounds [2]. Its chemical structure (C₁₅H₁₁N₃O₅; molecular weight: 313.26 g/mol; CAS: 1338233-09-2) incorporates strategically positioned pyrimidine bases that facilitate specific molecular interactions with the ribosomal decoding site or termination complexes [2] [3]. Biochemical studies confirm its activity across multiple disease-relevant PTC contexts, including nonsense mutations in the cystic fibrosis transmembrane conductance regulator gene [2]. Unlike aminoglycosides, its optimized structure minimizes interference with natural termination codons, potentially reducing off-target effects [3] [6].
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